molecular formula C22H26N2OS B2710370 N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851411-96-6

N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2710370
CAS No.: 851411-96-6
M. Wt: 366.52
InChI Key: NWYKNOWZXHYYIM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfanylacetamide Formation: The indole derivative is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydride to form the sulfanylacetamide linkage.

    Butylphenyl Substitution: Finally, the butyl group is introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced indole derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can be compared with other sulfanylacetamides and indole derivatives:

    Similar Compounds: N-(4-methylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, N-(4-ethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide

    Uniqueness: The presence of the butyl group and the specific indole substitution pattern may confer unique biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-3-5-8-17-11-13-18(14-12-17)23-22(25)16-26-21-15-24(4-2)20-10-7-6-9-19(20)21/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKNOWZXHYYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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